molecular formula C18H26O4 B3187915 Terephthalic acid, dipentyl ester CAS No. 1818-95-7

Terephthalic acid, dipentyl ester

Cat. No.: B3187915
CAS No.: 1818-95-7
M. Wt: 306.4 g/mol
InChI Key: SQQSFUNTQGNWKD-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a class of organic compounds characterized by an ester functional group (-COO-) attached to an aromatic ring. numberanalytics.com Their general structure is represented as Ar-COO-R, where 'Ar' is an aromatic ring and 'R' is an alkyl or aryl group. numberanalytics.com The formation of these esters typically occurs through an esterification reaction between a carboxylic acid and an alcohol. ebsco.com In the case of terephthalic acid, dipentyl ester, the aromatic component is derived from terephthalic acid, and the alkyl groups are from pentanol (B124592).

Aromatic esters generally exhibit higher boiling and melting points compared to their aliphatic counterparts due to the presence of the aromatic ring, which enhances intermolecular forces. numberanalytics.com They are typically soluble in organic solvents with limited solubility in water. numberanalytics.com The chemical reactivity of aromatic esters includes hydrolysis, which breaks the ester bond to form a carboxylic acid and an alcohol, and reduction to form alcohols. numberanalytics.com

Significance of Terephthalate (B1205515) Esters in Materials Science and Environmental Research

Terephthalate esters are a crucial class of compounds, with polyethylene (B3416737) terephthalate (PET) being one of the most well-known examples. rsc.org PET is a polyester (B1180765) polymer produced from terephthalic acid or its esters and is widely used in the manufacturing of beverage bottles, food packaging, and clothing fibers due to its strength, light weight, and transparency. rsc.orgnih.gov Terephthalates, including dipentyl terephthalate, are also utilized as plasticizers to improve the flexibility and durability of polymers like polyvinyl chloride (PVC). chemceed.com The specific properties of the resulting plastic, such as flexibility and thermal stability, are influenced by the length and structure of the alkyl chains of the ester. For instance, longer alkyl chains can reduce the melting point of the polymer, which can be advantageous for processing.

The widespread use of terephthalate-based materials has led to significant environmental research. A major focus is the persistence and biodegradation of these compounds in the environment. rsc.org While PET is known for its resistance to biodegradation, which contributes to plastic pollution, research is ongoing to understand the environmental fate of various terephthalate esters. rsc.orgresearchgate.net Concerns have been raised about the potential for substances to leach from PET packaging, particularly under conditions of heat or changing pH. nih.govresearchgate.net This has prompted studies into the migration of compounds from plastics into food and beverages. nih.gov

Overview of Academic Inquiry into this compound

Academic inquiry into this compound has centered on its synthesis, application as a plasticizer, and its environmental behavior. The primary method for its synthesis is the esterification of terephthalic acid with pentanol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and reaction conditions like temperature and reactant ratios are controlled to optimize the yield and purity of the ester.

A significant area of research has been its function as a non-phthalate plasticizer, particularly for PVC plastisols. chemceed.com Research findings indicate that it enhances mechanical properties such as tensile strength and elongation in polymers. Its linear pentyl chains influence the crystallinity and flexibility of the polymer matrix. It is often compared to other terephthalate esters, such as those with shorter or branched alkyl chains like dimethyl terephthalate or bis(2-ethylhexyl) terephthalate, to understand how the ester group's structure affects the final properties of the plastic material.

Environmental research on this compound includes studies on its environmental persistence. Methodologies such as soil microcosm studies and standardized biodegradation tests (e.g., OECD 301D) are employed to assess how readily the compound breaks down under various environmental conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1818-95-7

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

dipentyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H26O4/c1-3-5-7-13-21-17(19)15-9-11-16(12-10-15)18(20)22-14-8-6-4-2/h9-12H,3-8,13-14H2,1-2H3

InChI Key

SQQSFUNTQGNWKD-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCC

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCC

Other CAS No.

1818-95-7

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Terephthalic Acid, Dipentyl Ester

Esterification Pathways for Terephthalic Acid, Dipentyl Ester Synthesis

The synthesis of this compound can be approached through two main esterification pathways: the direct reaction of terephthalic acid with pentanol (B124592) and the transesterification of a terephthalate (B1205515) precursor.

Direct Esterification of Terephthalic Acid with Pentanol

The reaction is governed by equilibrium, and therefore, the removal of water is crucial to drive the reaction towards the formation of the desired product. Common techniques to achieve this include azeotropic distillation. The choice of pentanol isomer (e.g., n-pentanol, isopentanol) can also influence the properties of the final product.

Transesterification Routes Involving Terephthalate Precursors

An alternative route to this compound is through transesterification. This process involves the reaction of a dialkyl terephthalate, most commonly dimethyl terephthalate (DMT), with pentanol. In this reaction, the methyl groups of DMT are displaced by the pentyl groups from pentanol, with methanol (B129727) being formed as a byproduct.

Transesterification is also an equilibrium-controlled reaction. The removal of the lower-boiling alcohol (methanol) is essential to shift the equilibrium towards the formation of the dipentyl terephthalate. This method can sometimes offer advantages over direct esterification, such as milder reaction conditions and the use of a more easily purified starting material in DMT. The general reaction is catalyzed by a variety of compounds, including metal alkoxides and organometallic catalysts.

Catalytic Systems for Enhanced Esterification Efficiency

Catalysts are critical in the synthesis of this compound, as they significantly increase the reaction rate, allowing for lower temperatures and shorter reaction times. These catalytic systems can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous catalysts dissolve in the reaction mixture, providing excellent contact with the reactants and often leading to high reaction rates. For the direct esterification of terephthalic acid, strong mineral acids such as sulfuric acid and p-toluenesulfonic acid are commonly employed. Organometallic compounds, particularly those based on tin and titanium, are also effective. For instance, tetraalkyl titanates are known to be excellent catalysts for both direct esterification and transesterification reactions.

Heterogeneous catalysts exist in a different phase from the reaction mixture, which offers the significant advantage of easy separation from the product and potential for reuse, making the process more environmentally friendly and cost-effective. Solid acid catalysts, such as ion-exchange resins, zeolites, and sulfated zirconia, have been investigated for esterification reactions. These materials possess acidic sites on their surface that can effectively catalyze the reaction. For example, Al-MCM-41, a type of mesoporous silica, has shown high conversion rates and selectivity for the esterification of terephthalic acid with methanol, suggesting its potential applicability for higher alcohols like pentanol.

Optimization of Reaction Conditions for this compound Formation

To maximize the yield and purity of this compound while minimizing costs and environmental impact, the optimization of reaction conditions is paramount. Key parameters that are typically adjusted include temperature, reactant molar ratio, catalyst concentration, and reaction time.

For the direct esterification of terephthalic acid with pentanol, temperatures generally range from 180°C to 270°C. The molar ratio of alcohol to acid is a critical factor; an excess of pentanol is typically used to shift the equilibrium towards the product side. The optimal ratio depends on the specific process and catalyst but is often in the range of 2:1 to 5:1 (alcohol to acid). Catalyst concentration also plays a crucial role, with typical loadings ranging from 0.1% to 5% by weight of the reactants. The reaction time is optimized to achieve the desired conversion, which can range from a few hours to several hours depending on the other reaction parameters. Continuous removal of water, for instance through a fractionating column, is a key optimization strategy.

The table below summarizes typical reaction conditions for the synthesis of dialkyl terephthalates, providing a general framework for the optimization of this compound production.

ParameterDirect EsterificationTransesterification
Reactants Terephthalic Acid, PentanolDimethyl Terephthalate, Pentanol
Catalyst Sulfuric Acid, p-TSA, TitanatesMetal Acetates (Zn, Mn), Titanates
Temperature 180 - 270 °C150 - 220 °C
Pressure Atmospheric or slight vacuumAtmospheric
Molar Ratio (Alcohol:Acid/Ester) 2:1 to 5:1> 2:1
Catalyst Conc. 0.1 - 5% (w/w)0.05 - 1% (w/w)
Key Optimization Continuous removal of waterContinuous removal of methanol

Influence of Temperature and Pressure on Reaction Kinetics and Equilibrium

The kinetics and equilibrium of the esterification reaction are significantly influenced by temperature and pressure. As a reversible reaction, the formation of dipentyl terephthalate is governed by Le Châtelier's principle.

Temperature: Increasing the reaction temperature generally accelerates the rate of reaction. core.ac.uk Typical laboratory-scale Fischer esterifications are conducted at the reflux temperature of the alcohol, which for pentanol would be around 138°C at atmospheric pressure. Some sources indicate a broader range of 80–120°C may be used, particularly with strong acid catalysts. However, higher temperatures can also promote side reactions. In the esterification of terephthalic acid with other alcohols like n-butanol, temperatures from 225°C to 350°C have been employed to drive the reaction to completion, though this often necessitates high-pressure conditions. google.com The activation energy for the Fischer esterification with various alcohols is typically in the range of 40-55 kJ/mol. ucr.ac.cr

Pressure: The esterification of terephthalic acid is often performed at atmospheric pressure, especially when utilizing a Dean-Stark apparatus to remove the water byproduct and shift the equilibrium toward the products. operachem.com However, industrial processes or reactions with less reactive alcohols can employ significantly elevated pressures. For the synthesis of n-butyl esters of terephthalic acid, pressures ranging from 50 to 500 atmospheres have been reported in conjunction with high temperatures. google.com These conditions help to maintain the reactants in the liquid phase and can increase the reaction rate.

Table 1: Reported Temperature and Pressure Conditions for Terephthalate Ester Synthesis
Ester TypeReactantsCatalystTemperature (°C)PressureReference
Dipentyl terephthalateTerephthalic acid, PentanolSulfuric acid / Enzymes80–120Atmospheric
n-Butyl terephthalateTerephthalic acid, n-ButanolZnO / PbO225–35050–500 atm google.com
Diphenyl terephthalateTerephthalic acid, Diphenyl carbonateStannous oxide250–300Atmospheric google.com

Stoichiometric Considerations and Reagent Ratios

To maximize the yield of the diester, an excess of one reactant is typically used to shift the reaction equilibrium. In the synthesis of dipentyl terephthalate, pentanol is used in excess due to the solid nature and lower relative cost of terephthalic acid.

The molar ratio of alcohol to dicarboxylic acid is a critical parameter.

For general synthesis, a stoichiometric ratio of terephthalic acid to pentanol between 1:2 and 1:5 is common.

In processes designed to push the reaction to completion and overcome the low solubility of terephthalic acid, a much larger excess of alcohol may be employed. Ratios of acid to n-butanol from 1:6 to 1:20 have been documented in patent literature for similar systems. google.com

Using a large excess of the alcohol not only drives the equilibrium but can also serve as the reaction solvent, obviating the need for an additional inert solvent. operachem.com

Table 2: Stoichiometric Ratios in Terephthalate Esterification
ReactantsAcid:Alcohol Molar RatioNotesReference
Terephthalic acid, Pentanol1:2 to 1:5Common range for efficient esterification.
Terephthalic acid, n-Butanol1:6 to 1:20Used to maximize conversion, especially in high-pressure processes. google.com
Isophthalic acid, Diphenyl carbonate1:3 to 1:6Excess carbonate used to drive reaction; theoretical ratio is 1:2. google.com

Role of Solvent Systems and Reaction Media

The choice of solvent or reaction medium is crucial for managing reactants, products, and byproducts.

Excess Alcohol as Solvent: As mentioned, the most straightforward approach is to use the excess alcohol (pentanol) as the reaction solvent. operachem.com

Azeotropic Removal of Water: For reactions catalyzed by acids like sulfuric acid or p-toluenesulfonic acid, an inert solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609), is frequently used. operachem.com This allows for the continuous removal of water using a Dean-Stark apparatus, which effectively pulls the equilibrium towards the formation of the ester. operachem.commasterorganicchemistry.com

Deep Eutectic Solvents (DESs): Modern approaches include the use of deep eutectic solvents. DESs, such as those based on choline (B1196258) chloride, can act as both the solvent and the catalyst, offering a greener alternative to traditional systems by facilitating the depolymerization and alcoholysis of polyesters like PET. mdpi.com This technology is applicable to the synthesis of terephthalate esters.

Purification and Isolation Strategies for this compound

Once the synthesis reaction reaches completion, the crude product mixture contains the desired dipentyl terephthalate, unreacted starting materials, the catalyst, and potential byproducts. A multi-step purification process is required.

Neutralization and Washing: If an acid catalyst was used, the reaction mixture is first cooled and often diluted with an organic solvent. The acidic catalyst is neutralized by washing with a mild aqueous base, such as sodium bicarbonate solution, followed by washing with water or brine to remove residual salts and water-soluble impurities. operachem.com

Solvent and Excess Reagent Removal: The excess pentanol and any other volatile solvents are typically removed under reduced pressure using a rotary evaporator. operachem.com For higher-boiling reagents, vacuum distillation may be required. google.com

Recrystallization: This is a highly effective method for purifying the solid ester. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure dipentyl terephthalate to crystallize while impurities remain in the mother liquor. google.com

Dissolution-Precipitation: A similar technique involves dissolving the crude ester in a high-boiling solvent at an elevated temperature, such as diphenyl ether or xylene. google.comgoogle.com Activated carbon can be added to the hot solution to adsorb colored impurities. The mixture is then filtered hot to remove the carbon and any insoluble materials, and the pure product crystallizes upon cooling. google.com

Table 3: Purification Strategies for Terephthalate Esters
StrategyDescriptionTarget Impurities RemovedReference
Aqueous WashingWashing the organic phase with NaHCO₃(aq) and brine.Acid catalyst, water-soluble byproducts. operachem.com
Vacuum DistillationDistillation under reduced pressure.Excess alcohol, volatile solvents, low-boiling impurities. google.com
RecrystallizationDissolving in a hot solvent and cooling to form crystals.Unreacted starting materials, most byproducts. google.com
Activated Carbon TreatmentAdding activated carbon to a hot solution of the product.Colored impurities, polymeric byproducts. google.com

Derivatization and Further Chemical Modifications of this compound

Dipentyl terephthalate can serve as a substrate for further chemical modifications, either at the aliphatic pentyl chains or at the ester linkages attached to the aromatic core.

Modifications to the Aliphatic Chains

The primary method for modifying the aliphatic chains of dipentyl terephthalate is through transesterification . In this equilibrium-driven reaction, the pentyl groups are exchanged with other alkyl groups by reacting the ester with a different alcohol in the presence of a transesterification catalyst, such as a titanium alkoxide (e.g., tetra isopropyl titanate). google.com

For example, reacting dipentyl terephthalate with an excess of butanol would lead to a mixture of dipentyl terephthalate, dibutyl terephthalate, and the mixed ester, 1-butyl 4-pentyl terephthalate. By controlling the stoichiometry and removing the displaced pentanol, the equilibrium can be shifted towards the desired new ester. google.com This method is a versatile pathway to a wide array of terephthalate esters with different properties.

Chemical Reactivity at the Aromatic Core

The aromatic ring of this compound is electron-deficient due to the two electron-withdrawing ester groups. This deactivation makes electrophilic aromatic substitution (e.g., nitration, halogenation) on the ring difficult. The primary sites of chemical reactivity are the carbonyl carbons of the ester groups.

Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions, yielding terephthalic acid and pentanol. This reaction is the reverse of the synthesis. nih.gov

Aminolysis/Ammonolysis: Reaction with ammonia (B1221849) or primary/secondary amines can cleave the ester bond to form the corresponding terephthalamides.

Reaction with Hydrazine (B178648): A notable derivatization is the reaction with hydrazine (NH₂NH₂). This reaction typically proceeds readily to displace the pentanol moieties, forming terephthalic dihydrazide. cu.edu.eg This dihydrazide is a versatile building block for synthesizing various heterocyclic compounds. cu.edu.eg

Synthesis of Novel Terephthalate-Based Conjugates

The chemical structure of this compound, with its central aromatic core and two ester functionalities, provides a versatile platform for the synthesis of a variety of novel molecular conjugates. Through chemical transformations of the ester groups, new molecules with tailored properties and functionalities can be created. A significant pathway for achieving this is through the aminolysis of the ester, which converts the terephthalate into terephthalamide (B1206420) derivatives. This process involves the reaction of the terephthalate ester with a primary or secondary amine, resulting in the formation of an amide bond and the displacement of the pentyl alcohol.

While much of the existing research focuses on the aminolysis of poly(ethylene terephthalate) (PET) for recycling purposes, the fundamental chemical principles are directly applicable to dipentyl terephthalate. researchgate.netmdpi.comresearchgate.net The reaction of a dialkyl terephthalate with an amine is a well-established method for producing terephthalamides. For instance, studies have demonstrated the successful synthesis of various N,N'-disubstituted terephthalamides through the reaction of terephthalate esters with different amines. mdpi.com

The general scheme for the aminolysis of this compound involves reacting it with two equivalents of an amine (R-NH₂), which can be an alkylamine, an amino alcohol, or a diamine. This reaction typically requires heat and may be facilitated by a catalyst. The products are the corresponding N,N'-disubstituted terephthalamide and two molecules of pentanol.

Synthesis of N,N'-Disubstituted Terephthalamides

A range of novel terephthalamide-based conjugates can be synthesized by selecting the appropriate amine. The resulting amide functionalities introduce new chemical properties, such as hydrogen bonding capabilities, which can influence the molecule's solubility, melting point, and ability to form ordered structures.

For example, the reaction of a terephthalate ester with amino alcohols, such as ethanolamine (B43304) or 3-amino-1-propanol, yields terephthalamides bearing hydroxyl groups. researchgate.netmdpi.com These hydroxyl-functionalized conjugates can serve as diol monomers for the synthesis of new polyesters or polyurethanes with modified properties.

Furthermore, using diamines in the reaction with this compound can lead to the formation of oligomeric or polymeric materials containing repeating terephthalamide units. Research on the aminolysis of PET with diamines like tetramethylenediamine and hexamethylenediamine (B150038) has shown the formation of α,ω-diamine oligomers. researchgate.net A similar reaction with dipentyl terephthalate would be expected to yield analogous products. The synthesis of bis(4-aminobutyl)terephthalamide has been reported from the reaction of dimethyl terephthalate (DMT) with tetramethylenediamine, providing a direct structural analogue for conjugates derivable from dipentyl terephthalate. researchgate.net

The table below summarizes various terephthalamide conjugates that can be conceptually synthesized from this compound based on reported aminolysis reactions of other terephthalate esters.

Starting AmineResulting Terephthalamide ConjugatePotential Functionality
n-HexylamineN,N'-Di(n-hexyl)terephthalamideEnhanced lipophilicity
n-OctylamineN,N'-Di(n-octyl)terephthalamideIncreased lipophilicity, potential liquid crystalline properties
EthanolamineN,N'-Bis(2-hydroxyethyl)terephthalamideHydroxyl groups for further polymerization
3-Amino-1-propanolN,N'-Bis(3-hydroxypropyl)terephthalamideHydroxyl groups for creating new polymers
TetramethylenediamineBis(4-aminobutyl)terephthalamide (oligomers)Amine-terminated oligomers for chain extension
HexamethylenediamineBis(6-aminohexyl)terephthalamide (oligomers)Amine-terminated oligomers for polyamide synthesis

These synthetic routes highlight the potential of this compound as a precursor for a diverse array of novel terephthalate-based conjugates. The ability to introduce various functional groups through aminolysis opens up possibilities for creating new materials with specific, targeted properties for a range of applications.

Advanced Materials Science Applications of Terephthalic Acid, Dipentyl Ester

Terephthalic Acid, Dipentyl Ester as a Monomer in Polymer Chemistry

This compound serves as a valuable monomer in polymer synthesis, primarily for creating polyesters with tailored properties. Its chemical structure, featuring a rigid aromatic core and flexible pentyl chains, allows for the engineering of polymers with a unique balance of thermal stability and processability. The ester is primarily utilized in polycondensation reactions, a cornerstone of polyester (B1180765) manufacturing.

Polycondensation Reactions for Polyester Synthesis

Polycondensation is a type of step-growth polymerization where monomers, such as a diacid (or its ester derivative) and a diol, react to form a larger structural unit while releasing a smaller molecule like water or an alcohol. scienceinfo.comlibretexts.org Polyesters are commonly synthesized through this method. scienceinfo.com When this compound is used, it typically undergoes a transesterification reaction with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol.

In this process, the pentyl groups of the terephthalate (B1205515) ester are displaced by the diol, forming a new, larger ester molecule (an oligomer) and releasing pentanol (B124592) as a byproduct. This reaction is reversible and is driven forward by the continuous removal of the pentanol byproduct under heat and often reduced pressure. libretexts.org The reaction proceeds in stages, first forming low-molecular-weight oligomers, which then react with each other to build high-molecular-weight polymer chains. nih.gov Catalysts, such as various antimony, titanium, or cobalt compounds, are crucial for achieving industrially viable reaction rates. scienceinfo.comlibretexts.orggoogle.com

The general scheme for the transesterification of this compound with a diol can be represented as:

(n+1) Dipentyl Terephthalate + n Diol → HO-[Diol-OOC-C₆H₄-COO]n-Diol-H + 2n Pentanol

The selection of reaction conditions is critical for controlling the final polymer properties. Key parameters include temperature, pressure, catalyst type and concentration, and the stoichiometric ratio of the reactants.

Table 1: Typical Reaction Conditions for Polyester Polycondensation

Parameter Typical Range Purpose
Temperature 190°C - 280°C To melt monomers and increase reaction rate. libretexts.orgnih.gov
Pressure Vacuum (low pressure) To remove the pentanol byproduct and drive the reaction forward. libretexts.org
Catalyst Antimony, Titanium, or Cobalt compounds To accelerate the transesterification and polycondensation steps. scienceinfo.comgoogle.com

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidative degradation of the polymer at high temperatures. nih.gov |

Copolymerization Strategies Incorporating this compound

Copolymerization is a powerful strategy to modify the properties of existing polymers by introducing a second, different monomer into the polymer chain. Incorporating this compound as a comonomer in the synthesis of polyesters like polyethylene (B3416737) terephthalate (PET) or polybutylene terephthalate (PBT) can significantly alter the final material's characteristics. nih.gov

The introduction of the dipentyl terephthalate unit into a polyester backbone disrupts the regular chain structure. The two pentyl ester groups are bulkier and more flexible than the methyl groups in dimethyl terephthalate, a standard monomer for PET. This disruption leads to a reduction in the polymer's crystallinity, which in turn can enhance properties such as:

Increased Flexibility and Toughness: The longer, flexible pentyl side chains increase the free volume and mobility of the polymer chains, leading to a lower glass transition temperature (Tg) and improved impact strength. nih.govmdpi.com

Enhanced Solubility: The presence of the aliphatic pentyl groups can improve the solubility of the resulting copolyester in certain organic solvents.

Improved Processability: A lower melting point and reduced crystallinity can make the polymer easier to process via melt extrusion or injection molding.

For instance, copolymerizing this compound with terephthalic acid and ethylene glycol would result in a copolyester (PET-co-PDT) with properties intermediate between PET and a homopolymer made from the dipentyl ester. The ratio of the comonomers is a critical factor that allows for fine-tuning the material's final performance characteristics. mdpi.com

Integration of this compound in Polymer Blends and Composites

Beyond its role as a monomer, this compound can be physically blended with other polymers to create materials with enhanced properties. Its primary application in this area is as a plasticizer. Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, making it softer and more flexible.

Due to its chemical structure, this compound is a non-phthalate plasticizer, making it an alternative to some traditional phthalate-based plasticizers. It is particularly effective in polyvinyl chloride (PVC) resins. The pentyl chains of the ester intercalate between the rigid PVC polymer chains, spacing them further apart. This reduces the intermolecular forces between the polymer chains, lowering the glass transition temperature and imparting flexibility to the final product. The linear nature of the pentyl chains can offer good compatibility with non-polar polymers.

In the context of composites, where a matrix polymer is reinforced with fibers or fillers, this compound could be used to modify the properties of the polymer matrix. For example, in a PBT-based composite, adding the dipentyl ester could enhance the impact strength of the matrix, although this might come at the cost of reduced stiffness and thermal resistance. researchgate.net

Investigation of Structure-Performance Relationships in Terephthalate-Derived Materials

The performance of materials derived from this compound is intrinsically linked to its molecular structure. By comparing it to other terephthalate esters, a clear relationship between the ester group's alkyl chain and the material's macroscopic properties emerges.

Aromatic Ring: The central benzene (B151609) ring is a rigid, planar structure that imparts thermal stability and stiffness to the polymer backbone.

Ester Linkages: The polar ester groups contribute to intermolecular forces, influencing properties like tensile strength and crystallinity. unizin.org

Pentyl Chains: These aliphatic side chains are the most significant feature influencing the compound's unique contributions. Compared to dimethyl terephthalate (DMT), the longer pentyl chains increase chain separation and flexibility, which lowers crystallinity and melting point but improves elongation. Compared to longer or branched-chain esters like bis(2-ethylhexyl) terephthalate (DEHTP), the dipentyl ester may offer a different balance of properties, such as lower volatility.

The introduction of ionic monomers into a PET structure has been shown to significantly enhance mechanical, thermal, and hydrophilic properties, demonstrating how modifying the terephthalate backbone can systematically alter performance. rsc.orgrsc.org Similarly, the non-ionic, flexible pentyl groups of this compound provide a predictable modification. Increasing the length of the alkyl chain in a series of terephthalate-based polyesters generally leads to a decrease in the glass transition temperature (Tg) and tensile strength, while increasing the elongation at break.

Table 2: Structure-Property Comparison of Terephthalate Esters in Polymers

Terephthalate Ester Alkyl Group Structure Expected Impact on Polymer Properties
Dimethyl Terephthalate (DMT) Short, linear (Methyl) High crystallinity, high melting point, high stiffness, lower flexibility.
This compound Medium, linear (Pentyl) Reduced crystallinity, lower melting point, increased flexibility and elongation.

| Bis(2-ethylhexyl) Terephthalate (DEHTP) | Long, branched (2-ethylhexyl) | Very low crystallinity, excellent low-temperature flexibility, lower volatility than shorter chains. |

Emerging Applications of this compound in Specialized Material Systems

Research into novel polyester formulations is driving the exploration of new applications for monomers like this compound. One significant area is the development of biodegradable polyesters. By creating alternating copolyesters that combine rigid terephthalate units with flexible, biodegradable aliphatic diacid units, it is possible to create materials that retain useful mechanical properties but are susceptible to environmental degradation. researchgate.net The incorporation of the dipentyl ester could further enhance the flexibility and processability of such biodegradable copolyesters.

Another emerging field is in high-performance coatings and adhesives. ontosight.ai The ability to precisely tune the flexibility, adhesion, and thermal properties of copolyesters by incorporating monomers like this compound makes them suitable for specialized formulations. For example, it could be used to create more durable and flexible epoxy resins or other thermosetting plastics.

Furthermore, there is potential for its use in the synthesis of thermoplastic elastomers (TPEs). These materials combine the processing ease of thermoplastics with the elasticity of rubbers. Copolyesters containing both rigid segments (derived from terephthalic acid) and soft, flexible segments (which could be enhanced by the dipentyl ester and long-chain diols) are a well-established class of TPEs.

Environmental Behavior and Degradation Pathways of Terephthalic Acid, Dipentyl Ester

Biodegradation Mechanisms of Terephthalic Acid, Dipentyl Ester

The biodegradation of terephthalate (B1205515) esters is a key process in their environmental removal. This process is mediated by a diverse range of microorganisms that utilize these compounds as a source of carbon and energy. The general strategy for the breakdown of dialkyl terephthalates involves an initial enzymatic hydrolysis of the ester linkages.

The microbial degradation of this compound is expected to proceed through a stepwise hydrolysis of its two ester bonds. This process is initiated by microbial enzymes that attack the ester linkages, leading to the formation of mono-pentyl terephthalate and subsequently terephthalic acid (TPA), along with the release of pentanol (B124592).

While specific studies on dipentyl terephthalate are not abundant, the degradation pathway of similar dialkyl terephthalates, such as diethyl terephthalate (DET) and dibutyl phthalate (B1215562) (DBP), has been investigated. For instance, the degradation of DET by Delftia sp. WL-3 involves the transformation of DET into terephthalic acid (TPA). wikipedia.orgnih.gov This TPA is then further metabolized. wikipedia.orgnih.gov Similarly, the biodegradation of DBP by Acinetobacter baumannii DP-2 also proceeds through the formation of monobutyl phthalate (MBP) and then phthalic acid, a close structural isomer of TPA. mdpi.com

The key metabolite, terephthalic acid, is a well-studied compound in microbial metabolism. Its degradation typically proceeds through protocatechuic acid. nih.govoup.com In Rhodococcus sp. strain DK17, for example, terephthalate is transformed to protocatechuate. oup.comresearchwithnj.com This is a common route in many bacteria, where TPA is first converted to (1R,2S)-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate by terephthalate dioxygenase, which is then further metabolized to protocatechuate. asm.orgnih.gov

Table 1: Key Metabolites in the Biodegradation of Structurally Similar Terephthalate Esters

Original CompoundKey Intermediate MetabolitesFinal Metabolite before Ring CleavageReference
Diethyl terephthalate (DET)Monoethyl terephthalate (MET)Terephthalic acid (TPA) nih.gov
Dibutyl phthalate (DBP)Monobutyl phthalate (MBP)Phthalic acid (PA) mdpi.comwikipedia.org
Polyethylene (B3416737) terephthalate (PET)Mono(2-hydroxyethyl) terephthalate (MHET), Bis(2-hydroxyethyl) terephthalate (BHET)Terephthalic acid (TPA) nih.govbiorxiv.orgrsc.org

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of its ester bonds. This reaction is catalyzed by a class of enzymes known as carboxylesterases, which include lipases and cutinases. nih.govmdpi.com These enzymes exhibit activity towards a range of ester-containing compounds.

Cutinases, in particular, have been shown to be effective in hydrolyzing the ester bonds of aromatic polyesters like polyethylene terephthalate (PET). nih.gov For example, a cutinase from Thermobifida fusca has demonstrated the ability to hydrolyze PET and its model substrates. nih.govresearchgate.net Lipases are another group of enzymes capable of hydrolyzing terephthalate esters. researchgate.net The enzymatic hydrolysis of PET yields terephthalic acid (TPA) and ethylene (B1197577) glycol, along with intermediates like mono(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). rsc.orgrsc.orgnih.gov It is highly probable that similar enzymes are responsible for the hydrolysis of the ester bonds in this compound in environmental settings. The efficiency of this enzymatic hydrolysis can be influenced by environmental factors such as temperature and pH. nih.govnih.gov

A variety of microorganisms capable of degrading phthalate and terephthalate esters have been isolated from diverse environments, including soil and activated sludge. d-nb.inforesearchgate.net These microorganisms often possess the enzymatic machinery necessary to break down these compounds.

Genera such as Rhodococcus and Pseudomonas are well-known for their ability to degrade aromatic compounds, including terephthalic acid. biorxiv.orgnih.govresearchgate.netnih.gov For instance, Rhodococcus erythropolis has been shown to efficiently degrade terephthalic acid. nih.gov Rhodococcus sp. strain DK17 can utilize both phthalate and terephthalate as growth substrates. oup.comresearchwithnj.com

Pseudomonas species have also been implicated in the degradation of PET and its monomers. biorxiv.orgmdpi.comnih.gov A consortium of Pseudomonas and Bacillus species has been shown to synergistically degrade PET. nih.govasm.orgnsf.gov Other bacteria, such as Delftia sp. and Acinetobacter baumannii, have been identified as degraders of diethyl terephthalate and dibutyl phthalate, respectively. nih.govmdpi.com It is likely that species from these and other related genera are involved in the biodegradation of this compound in the environment.

Table 2: Examples of Microorganisms Degrading Terephthalate and Related Esters

MicroorganismDegraded Compound(s)Reference
Rhodococcus erythropolisTerephthalic acid (TPA) nih.gov
Rhodococcus sp. strain DK17Phthalate, Terephthalate oup.comresearchwithnj.com
Delftia sp. WL-3Diethyl terephthalate (DET), Polyethylene terephthalate (PET) nih.gov
Pseudomonas sp.Polyethylene terephthalate (PET), Terephthalic acid (TPA) mdpi.comnih.gov
Bacillus sp.Polyethylene terephthalate (PET) mdpi.comnih.gov
Acinetobacter baumannii DP-2Dibutyl phthalate (DBP) mdpi.com

Abiotic Degradation Processes of this compound

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis would involve the cleavage of the ester bonds to yield terephthalic acid and pentanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. For organic compounds in the environment, this is primarily driven by the ultraviolet (UV) component of solar radiation. The photolysis of terephthalate esters can lead to the cleavage of the ester bonds and modification of the aromatic ring.

Studies on the photodegradation of PET have shown that UV radiation can cause chain scission of the ester bonds, leading to the formation of carbonyl and carboxyl groups. nih.govmdpi.com The presence of humidity has been identified as a key factor that promotes the oxidative breakdown of the ester bonds. nih.govmdpi.comdntb.gov.ua The degradation process is also enhanced at higher temperatures. nih.gov The primary photochemical reactions are often described by Norrish Type I and Type II mechanisms, which involve radical formation and intramolecular rearrangement, respectively, leading to the formation of carboxylic acids. researchgate.netresearchgate.net Although specific photolytic data for this compound are scarce, it is expected to be susceptible to photodegradation under environmental conditions, with the rate being influenced by factors such as light intensity, wavelength, and the presence of sensitizing substances in the environment.

Environmental Distribution and Fate Modeling of this compound

The environmental distribution and ultimate fate of this compound are governed by a series of complex physical, chemical, and biological processes. researchgate.net To predict how this compound moves and transforms in the environment, scientists employ environmental fate models. researchgate.netcefic-lri.org These models are mathematical tools that simulate the behavior of chemicals, considering processes like sorption, volatilization, and degradation. researchgate.net

For phthalate esters, models such as HYDRUS-1D, which can incorporate multi-site sorption theories, have been used to predict their transport through soil and potential to reach groundwater. researchgate.netnih.gov While specific, validated models for this compound are not extensively documented in scientific literature, models developed for other hydrophobic organic compounds and phthalates with similar properties serve as valuable frameworks for estimating its environmental behavior. researchgate.netnih.gov These models integrate the compound's specific physicochemical properties with the characteristics of the environmental system (e.g., soil type, water flow) to forecast its concentration and persistence across different media like soil, water, and air. cefic-lri.org

Sorption and Desorption Dynamics in Environmental Matrices

Sorption, the process by which a chemical binds to solid particles such as soil or sediment, is a key factor controlling the mobility of this compound in the environment. Due to its chemical structure, it is expected to be a hydrophobic, or water-repelling, compound with a high affinity for organic matter present in soils and sediments.

The tendency of a chemical to sorb to organic carbon is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). For the closely related isomer, diamyl phthalate (the ortho-phthalate isomer), the estimated Koc value is 27,000, which indicates that it is expected to have no mobility in soil. nih.gov Research on other phthalate esters has shown that adsorption generally increases with the length of the alkyl chains. nih.gov Given that this compound possesses two five-carbon pentyl chains, it is predicted to exhibit strong sorption behavior.

This strong binding to soil and sediment particles has several implications:

Reduced Mobility: High sorption limits the compound's movement with water through the soil column, reducing the potential for groundwater contamination. frontiersin.org

Sequestration: The compound can become trapped or "sequestered" within the soil matrix, particularly in soils with high organic matter content, potentially leading to long-term accumulation. nih.gov

Bioavailability: Strong sorption can decrease the concentration of the chemical dissolved in water, which may reduce its availability to be taken up by organisms.

Desorption, the release of the sorbed chemical back into the water phase, is often a slow process for strongly bound compounds. This can result in a phenomenon known as hysteresis, where the chemical is more resistant to being released than it was to being sorbed initially. frontiersin.orgnih.gov The dynamics of sorption and desorption are critical for predicting the persistence and potential exposure routes of this compound in the environment.

Table 1: Estimated Physicochemical Properties of Dipentyl Phthalate Isomers

Data is for the ortho-isomer, diamyl phthalate, and serves as an estimate for this compound. Source: nih.gov

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a substance evaporates from surfaces like soil or water into the atmosphere. The potential for a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant.

For this compound, significant volatilization is not expected to be a major environmental fate process. This is based on the properties of similar, high-molecular-weight phthalates. For instance, the estimated vapor pressure for diamyl phthalate is very low at 2.0 x 10⁻⁴ mm Hg at 25°C. nih.gov Similarly, dibutyl terephthalate, a smaller analogue, is characterized as not volatile, with a negligible vapor pressure at room temperature. dguv.de

The Henry's Law constant, which describes the partitioning of a chemical between air and water, is also estimated to be low for the ortho-isomer (8.9 x 10⁻⁷ atm-m³/mole). nih.gov A low Henry's Law constant indicates that the compound prefers to remain in water rather than move into the air.

Therefore, it is unlikely that significant amounts of this compound will be transported over long distances in the atmosphere. Its low volatility and strong tendency to sorb to soil and sediment mean it is likely to remain localized to the area of contamination. nih.gov

Transformation Products and Environmental Pathways of this compound

Once released into the environment, this compound can be broken down through various transformation processes, primarily biodegradation and abiotic hydrolysis. The general degradation pathway for dialkyl terephthalates involves a two-step process. researchgate.netnih.gov

The initial and most critical step is the hydrolysis of the two ester bonds that link the pentanol groups to the central terephthalic acid structure. nih.govmdpi.com This cleavage can be catalyzed by enzymes (esterases, lipases, or cutinases) produced by microorganisms in soil and water. mdpi.comfrontiersin.org This biological process results in the formation of intermediate products: monopentyl terephthalate and pentanol . Further hydrolysis of monopentyl terephthalate releases the second pentanol molecule, yielding the final aromatic product, terephthalic acid (TPA) . researchgate.netnih.govyoutube.com

Abiotic hydrolysis, the breakdown of the compound by water without microbial involvement, can also occur, particularly under acidic or alkaline conditions and at higher temperatures. researchgate.netnih.gov

The second stage of the degradation pathway involves the breakdown of terephthalic acid itself. Under aerobic conditions, microorganisms can further metabolize TPA. The aromatic ring of TPA is typically cleaved by dioxygenase enzymes to form protocatechuic acid . researchgate.netnih.gov This intermediate is then funneled into the tricarboxylic acid (TCA) cycle, where it is ultimately mineralized into carbon dioxide and water, completing the biodegradation process. mdpi.com

Table 2: Potential Transformation Products of this compound

Analytical Methodologies for the Characterization and Quantification of Terephthalic Acid, Dipentyl Ester

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental tool for separating terephthalic acid, dipentyl ester from complex matrices. The choice of technique depends on the specific analytical goal, such as determining purity or quantifying trace amounts.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS/MS) for Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of phthalates and terephthalates due to its simplicity, speed, and affordability. restek.com This method is particularly effective for separating volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. restek.com The mass spectrometer provides detailed structural information, making it a robust tool for identification. restek.com

For complex mixtures, achieving good chromatographic separation is critical because many esters have similar structures, which can complicate mass spectral identification and quantification. restek.com Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is crucial for detecting low concentrations of the ester in various samples. The use of ultra-low bleed GC columns can also improve the detection of trace levels of these esters. thermofisher.com

Typical GC-MS Parameters for Phthalate (B1215562) Analysis:

ParameterValue
Column Type Typically a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. restek.com
Injector Temperature A high injector temperature (e.g., 320 °C) may be used to ensure the efficient transfer of higher molecular weight phthalates. thermofisher.com
Oven Temperature Program A programmed temperature ramp is used to separate compounds with different boiling points.
Detection Mode Selected Ion Monitoring (SIM) is often employed for quantitative analysis to increase sensitivity and selectivity. thermofisher.com
Mass Spectra The mass spectrum for this compound would show a characteristic molecular ion peak and fragmentation pattern. For instance, many phthalates share a common base peak ion at m/z 149. restek.comnih.gov

Liquid Chromatography with Various Detectors (LC-UV, LC-MS)

Liquid chromatography (LC) offers a versatile alternative to GC, particularly for less volatile or thermally sensitive compounds. researchgate.net High-performance liquid chromatography (HPLC) is a predominant technique in this area. researchgate.net

LC with UV Detection (LC-UV): This is a common and cost-effective method for quantifying compounds that absorb ultraviolet light, such as the aromatic ring in this compound. The detection wavelength is typically set to maximize the absorbance of the analyte. helixchrom.comgoogle.com

LC with Mass Spectrometry (LC-MS): Coupling liquid chromatography with a mass spectrometer provides the high selectivity and sensitivity of MS detection. nih.gov This is particularly valuable for complex matrices where co-elution might be an issue with UV detection alone. For LC-MS applications, mobile phase additives like phosphoric acid may need to be replaced with volatile alternatives such as formic acid to ensure compatibility with the mass spectrometer. sielc.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone for assessing the purity of terephthalic acid and its esters, as well as for quantifying their amounts in various products. google.comnih.gov The method can be adapted for different analytical needs by changing the column and mobile phase composition. sielc.com For instance, reversed-phase HPLC is a common mode of separation for these types of compounds. sielc.com

A typical HPLC method for analyzing terephthalic acid and its derivatives involves a column that can separate based on hydrophobicity. helixchrom.comsielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com By carefully controlling the chromatographic conditions, it is possible to separate the main compound from its impurities, allowing for accurate purity assessment and quantification. google.comthermofisher.com

Example HPLC Method Parameters for Terephthalic Acid Analysis:

ParameterCondition
Column A reverse-phase column such as a C18 or a specialized mixed-mode column. helixchrom.comsielc.com
Mobile Phase A gradient of acetonitrile and water, often with an acid additive like phosphoric or formic acid. sielc.com
Detector UV detector set at a wavelength where the analyte has strong absorbance (e.g., 230-254 nm). google.com
Flow Rate Typically in the range of 0.5-1.5 mL/min.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. These techniques provide detailed information about the molecule's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR Spectroscopy: This technique provides information about the different types of protons in the molecule and their chemical environments. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring and the various protons of the two pentyl chains. researchgate.net

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would show characteristic signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the pentyl chains. chemicalbook.com

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

Expected NMR Chemical Shifts (δ) for this compound:

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H Aromatic Protons~8.0 ppm
¹H Methylene Protons (-O-CH₂-)~4.3 ppm
¹H Methylene Protons (-CH₂-) of pentyl chain~1.3-1.8 ppm
¹H Methyl Protons (-CH₃)~0.9 ppm
¹³C Carbonyl Carbon (C=O)~165-170 ppm
¹³C Aromatic Carbons~129-134 ppm
¹³C Methylene Carbon (-O-CH₂-)~65 ppm
¹³C Methylene Carbons (-CH₂-) of pentyl chain~22-29 ppm
¹³C Methyl Carbon (-CH₃)~14 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. spectroscopyonline.com

The most prominent peaks in the FTIR spectrum are due to the C=O (carbonyl) stretch of the ester group and the C-O stretches. spectroscopyonline.com The presence of a strong band in the region of 1720-1740 cm⁻¹ is a clear indicator of the ester's carbonyl group. Additionally, the spectrum will show absorptions corresponding to the C-H bonds of the aromatic ring and the alkyl chains. researchgate.net The absence of a broad O-H stretching band (around 2500-3300 cm⁻¹) confirms the complete esterification of the carboxylic acid groups.

Key FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H StretchAromatic
~2960-2850C-H StretchAliphatic (Pentyl group)
~1720C=O StretchEster Carbonyl
~1600, ~1450C=C StretchAromatic Ring
~1300-1000C-O StretchEster
~750-700C-H BendAromatic (para-substituted)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₈H₂₆O₄ and a molecular weight of 306.4 g/mol . nih.gov In techniques like Electron Ionization-Mass Spectrometry (EI-MS), the molecule can be detected as a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 306.

The fragmentation pattern observed in the mass spectrum provides a structural fingerprint of the molecule. While detailed fragmentation pathways for this compound are not extensively published, they can be inferred from the known behavior of similar dialkyl esters, such as phthalates. For phthalate esters with alkyl side chains, a characteristic and often base peak is observed at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) ion [C₈H₅O₃]⁺. researchgate.net It is expected that terephthalic acid esters would undergo analogous fragmentation.

Key fragmentation pathways for this compound likely include:

Alpha-cleavage: Loss of a pentyl radical (•C₅H₁₁) from the molecular ion.

McLafferty rearrangement: A common pathway for esters, leading to the elimination of an alkene (pentene, C₅H₁₀).

Cleavage of the ester bond: This can occur with or without hydrogen rearrangement, leading to the loss of a pentoxy radical (•OC₅H₁₁) or a pentanol (B124592) molecule (C₅H₁₂O).

These fragmentation processes result in a series of characteristic ions that are useful for structural confirmation.

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z ValueIon Structure/FormulaFragmentation Pathway
306[C₁₈H₂₆O₄]⁺Molecular Ion [M]⁺
235[M - C₅H₁₁]⁺Loss of a pentyl radical
219[M - OC₅H₁₁]⁺Loss of a pentoxy group
167[C₈H₇O₄]⁺Fragment corresponding to monopentyl terephthalate (B1205515) ion
149[C₈H₅O₃]⁺Ion related to the terephthaloyl core structure (analogous to phthalic anhydride ion)

Advanced Characterization Methods for this compound in Complex Matrices

The detection and quantification of this compound in complex matrices such as environmental samples (wastewater, sediment, dust) or consumer products necessitate advanced analytical methodologies that combine powerful separation with sensitive detection. researchgate.netnih.gov Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are the methods of choice. researchgate.netcornerstoneanalytical.com

Analysis in complex matrices requires robust sample preparation to remove interfering substances and concentrate the analyte. cornerstoneanalytical.com Common extraction techniques include:

Solvent Extraction: Using solvents like a hexane (B92381) and acetone (B3395972) mixture to extract the compound from solid samples, often aided by heat and sonication to maximize recovery. cornerstoneanalytical.com

Solid-Phase Extraction (SPE): A technique used to clean up aqueous samples and isolate analytes. researchgate.netresearchgate.net This method was optimized for the analysis of terephthalate metabolites in wastewater. researchgate.net

Depolymerization: For analysis within a polymer matrix like polyethylene (B3416737) terephthalate (PET), chemical depolymerization (e.g., methanolysis) can be used to break down the polymer into its constituent monomers, such as terephthalic acid dimethyl ester, which can then be quantified by GC-MS. nih.gov

GC-MS is widely applied for the analysis of semi-volatile compounds like terephthalate esters. cornerstoneanalytical.com The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides identification based on the unique mass spectrum and fragmentation pattern of the analyte. cornerstoneanalytical.com For enhanced sensitivity and selectivity, especially in highly complex samples, UHPLC-MS/MS is employed. researchgate.net This technique is particularly effective for analyzing metabolites and can achieve very low detection limits. researchgate.net

Method Validation, Detection Limits, and Quality Control in this compound Analysis

To ensure the accuracy and reliability of analytical data, the chosen method must be rigorously validated. researchgate.net Method validation establishes, through objective evidence, that the performance characteristics of the method are suitable for its intended application. researchgate.net Key parameters evaluated during validation include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com

Linearity is established by analyzing a series of calibration standards at different concentrations. A calibration curve with a minimum of four standards is typically used to demonstrate a linear relationship between the instrument response and the analyte concentration. cornerstoneanalytical.com

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com These limits are highly dependent on the analytical instrument, the sample matrix, and the specific method employed. cornerstoneanalytical.com For instance, a validated UHPLC-MS/MS method for terephthalate metabolites in wastewater achieved method quantification limits ranging from 0.079 to 4.4 ng L⁻¹. researchgate.net Another study using GC-MS for phthalates in water reported LODs of 1–8 ng mL⁻¹ and LOQs of 5–14 ng mL⁻¹. mdpi.com For solid samples, a method to quantify PET in environmental matrices via GC-MS after methanolysis reported an LOD of 1 µg g⁻¹ and an LOQ of 4 µg g⁻¹. nih.gov

Table 2: Examples of Detection and Quantification Limits for Related Compounds in Various Matrices

Analytical MethodAnalyte ClassMatrixLODLOQCitation
UHPLC-MS/MSTerephthalate metabolitesWastewater-0.079–4.4 ng L⁻¹ researchgate.net
GC-IT/MSPhthalate Esters (PAEs) & BPAWater1–8 ng mL⁻¹5–14 ng mL⁻¹ mdpi.com
GC-MSPolyethylene Terephthalate (PET)Environmental Solids1 µg g⁻¹4 µg g⁻¹ nih.gov
GC-ECDDipentyl phthalateGroundwater0.11 µg L⁻¹- nih.gov

Precision and Accuracy are assessed to determine the random and systematic errors of the method, respectively. Accuracy is often evaluated through recovery studies on samples spiked with a known concentration of the analyte. Recoveries for optimized extraction and purification methods for phthalates have been reported in the range of 90% to 110%. researchgate.net

Quality Control (QC) procedures are essential for the routine monitoring of analytical performance. This involves the regular analysis of blank samples to check for contamination, as well as calibration standards and QC samples to verify that the instrument's response is stable and within established acceptance criteria. cornerstoneanalytical.com For a result to be considered valid, all associated quality control measures must meet the predefined criteria. cornerstoneanalytical.com

Theoretical and Computational Investigations of Terephthalic Acid, Dipentyl Ester

Molecular Modeling and Conformational Analysis of Terephthalic Acid, Dipentyl Ester

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and conformational landscape of this compound. The flexibility of the two pentyl chains, connected to the rigid central benzene (B151609) ring, gives rise to a multitude of possible conformations.

Detailed conformational analysis, often performed using molecular mechanics and molecular dynamics (MD) simulations, helps in identifying the low-energy conformers of the molecule. whiterose.ac.ukrsc.org These simulations employ force fields, such as COMPASS III, to calculate the potential energy of the system as a function of its atomic coordinates. The conformational space is explored by systematically rotating the single bonds within the pentyl chains and the ester groups.

The key dihedral angles that define the conformation of this compound are associated with the C-O bonds of the ester groups and the C-C bonds within the pentyl chains. The rotation around these bonds leads to various spatial arrangements of the pentyl groups relative to the plane of the benzene ring. The stability of these conformers is determined by a delicate balance of steric hindrance and non-covalent interactions.

Molecular dynamics simulations can also provide insights into the dynamic behavior of the molecule, showing how it transitions between different conformations over time. nih.gov This is particularly relevant for understanding its properties in a liquid state or when interacting with other molecules, such as in a polymer matrix.

Table 1: Key Conformational Parameters for this compound

ParameterDescriptionTypical Range
Dihedral Angle (O=C-O-C)Rotation around the ester linkage180° (trans) is generally favored
Dihedral Angle (C-C-C-C)Rotation within the pentyl chainsgauche (±60°) and anti (180°)
End-to-end distanceDistance between the terminal carbons of the two pentyl chainsVaries significantly with conformation

This table is generated based on general principles of conformational analysis for similar molecules, as specific experimental or computational data for this compound was not found in the provided search results.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of this compound. nih.govmdpi.comrsdjournal.org Methods like B3LYP with basis sets such as 6-31G* are commonly employed to optimize the molecular geometry and calculate various electronic properties. nih.gov

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

These calculations can also generate an electrostatic potential map, which illustrates the distribution of charge within the molecule. The electron-rich regions, typically around the oxygen atoms of the carbonyl groups, are susceptible to electrophilic attack, while the electron-deficient regions are prone to nucleophilic attack. nih.gov This information is vital for understanding how the molecule will interact with other chemical species.

Table 2: Predicted Electronic Properties of this compound

PropertyDescriptionPredicted Value/Characteristic
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalLocalized on the benzene ring and oxygen atoms
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalPrimarily located on the benzene ring and carbonyl carbons
HOMO-LUMO GapEnergy difference between HOMO and LUMOModerate, indicating reasonable stability
Dipole MomentMeasure of the molecule's overall polarityNon-zero, with contributions from the ester groups

This table is based on general trends observed in quantum chemical calculations of similar aromatic esters, as specific calculated values for this compound were not available in the search results.

Simulation of Intermolecular Interactions and Self-Assembly Phenomena

The interactions between molecules of this compound govern its physical properties in the condensed phase, such as its boiling point and viscosity. These intermolecular forces are also the driving force behind self-assembly phenomena, where molecules spontaneously organize into ordered structures. whiterose.ac.ukrsc.org

Molecular dynamics simulations are frequently used to study these interactions. nih.govmdpi.com The primary forces at play are van der Waals interactions between the aromatic rings and the aliphatic chains, as well as dipole-dipole interactions between the polar ester groups. While the parent terephthalic acid is known for its strong hydrogen bonding, this is absent in its dipentyl ester derivative. mpg.de

Simulations can predict how these molecules might pack in a solid or liquid state. For instance, studies on similar molecules like terephthalic acid have shown the formation of brickwork-like patterns in self-assembled monolayers. whiterose.ac.ukrsc.org It is conceivable that this compound could form similar layered structures, with the pentyl chains influencing the spacing and ordering between the aromatic cores.

Coarse-grained modeling is another simulation technique that can be applied, especially for studying large-scale phenomena like self-assembly. rsc.org In this approach, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. rsc.org

Predictive Modeling of Reaction Mechanisms and Pathways for this compound

Computational chemistry provides valuable tools for modeling the reaction mechanisms involved in the synthesis and degradation of this compound.

The most common synthesis route is the Fischer esterification of terephthalic acid with pentanol (B124592), typically in the presence of an acid catalyst. Theoretical models can be used to study the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent elimination of water. The mechanism is generally considered to be an acyl-type (AAC2) nucleophilic substitution. researchgate.net

Predictive modeling can also be applied to the hydrolysis of this compound, which is the reverse of the esterification reaction. This is particularly relevant for understanding its environmental fate and potential for biodegradation. The hydrolysis can be catalyzed by either acids or bases, and computational models can help to elucidate the step-by-step mechanism under different conditions.

Furthermore, the transesterification reaction, where one alcohol is exchanged for another, can also be modeled. scranton.eduresearchgate.net These models can help in optimizing reaction conditions for the synthesis of other terephthalate (B1205515) esters from the dipentyl ester.

Table 3: Key Reactions and Modeled Mechanisms

ReactionReactantsProductsModeled Mechanism
EsterificationTerephthalic acid, PentanolThis compound, WaterAcid-catalyzed nucleophilic acyl substitution researchgate.net
HydrolysisThis compound, WaterTerephthalic acid, PentanolCan be modeled under acidic or basic conditions
TransesterificationThis compound, AlcoholNew terephthalate ester, PentanolInvolves the exchange of the alcohol moiety scranton.eduresearchgate.net

Future Research Directions and Emerging Paradigms in Terephthalic Acid, Dipentyl Ester Research

Sustainable Synthesis Routes and Green Chemistry Initiatives

The conventional synthesis of Terephthalic acid, dipentyl ester typically involves the esterification of terephthalic acid with pentanol (B124592), often using strong acid catalysts. While effective, this method presents environmental and safety challenges. Future research is increasingly focused on developing more sustainable and greener alternatives.

Key Research Thrusts:

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. nih.govresearchgate.net Research into enzymatic routes for the synthesis of terephthalate (B1205515) esters is gaining traction. Lipases, for instance, can catalyze the esterification under milder reaction conditions, potentially reducing energy consumption and the formation of byproducts. nih.gov The development of robust and recyclable biocatalysts is a key area of investigation. mdpi.com Future work will likely focus on optimizing enzyme selection, reaction media (such as deep eutectic solvents), and process parameters to achieve high yields and purity. mdpi.com

Solvent-Free and Alternative Solvent Systems: Shifting away from hazardous organic solvents is a primary goal of green chemistry. researchgate.netmgesjournals.com Research is exploring solvent-free reaction conditions for the synthesis of dialkyl terephthalates. google.com Additionally, the use of more benign solvent systems is being investigated to reduce the environmental footprint of the synthesis process. researchgate.net

Renewable Feedstocks: A significant long-term goal is the production of terephthalic acid itself from renewable resources, which would make the entire lifecycle of its esters, including dipentyl ester, more sustainable. rsc.org Research in this area is focused on converting biomass-derived molecules into terephthalic acid, which could then be esterified to produce bio-based dipentyl terephthalate. google.comrsc.org

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteCatalystReaction ConditionsAdvantagesResearch Focus
Conventional Esterification Sulfuric AcidHigh Temperature (80-120°C) High YieldOptimization of reaction efficiency.
Biocatalytic Synthesis Lipases/Other EnzymesMild Temperatures, Neutral pH researchgate.netgoogle.comHigh Selectivity, Reduced Byproducts, Lower Energy Consumption nih.govEnzyme discovery and engineering, process intensification. nih.govmdpi.com
Solvent-Free Synthesis Various CatalystsElevated Temperature and PressureReduced Solvent Waste, Simplified PurificationCatalyst development, reaction optimization. google.com

Exploration of Novel Material Applications and Performance Enhancement

While this compound has found use as a plasticizer, ongoing research aims to uncover new applications and to enhance the performance of existing materials.

Key Research Areas:

Advanced Polymer Formulations: Research is ongoing to explore the use of dipentyl terephthalate in novel polymer blends. Its compatibility with various polymers can be systematically studied to develop materials with tailored properties, such as improved flexibility, durability, or thermal stability. The linear and potentially branched nature of the pentyl chains can be leveraged to fine-tune its interaction with different polymer matrices.

Performance Enhancement of Existing Materials: The addition of terephthalate esters can modify the properties of materials. For example, research on polyethylene (B3416737) terephthalate (PET) has shown that modifiers can enhance its performance characteristics for specific applications, such as in asphalt. georgiasouthern.edu Similar investigations with dipentyl terephthalate could reveal its potential to improve the properties of a range of materials. The use of chain extenders in recycled PET to restore its properties is an active area of research that could be relevant for terephthalate esters. researchgate.net

Niche Applications: Future research may identify niche applications for this compound based on its specific physical and chemical properties. This could include its use in specialized coatings, adhesives, or as a component in high-performance lubricants. Its potential use in liquid crystal applications is also an area for exploration. researchgate.net

Table 2: Potential Areas for Novel Material Applications

Application AreaPotential Role of this compoundDesired Performance Enhancement
Polymer Blends Plasticizer, compatibilizerImproved flexibility, processability, thermal stability
Asphalt Modification ModifierEnhanced rutting resistance, durability georgiasouthern.edu
Coatings and Adhesives AdditiveImproved adhesion, flexibility, and weathering resistance
Liquid Crystals ComponentTailoring of mesophase properties researchgate.net

Advanced Environmental Management Strategies for Terephthalate Esters

The environmental fate and impact of terephthalate esters are of significant concern, driving research into advanced management and remediation strategies. nih.govnih.gov

Key Research Directions:

Biodegradation Pathways: Understanding the microbial degradation of terephthalate esters is crucial for assessing their environmental persistence and for developing bioremediation strategies. nih.gov Research has shown that some bacteria can utilize PET and its monomers as a carbon source. biorxiv.orgyoutube.com Future studies will likely focus on identifying and engineering microorganisms and enzymes that can efficiently degrade dipentyl terephthalate and other terephthalate esters. researchgate.netnih.govnih.gov The degradation products, terephthalic acid and pentanol, are generally considered less toxic than the degradation products of some ortho-phthalates.

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis, Fenton processes, and ozonation, are being investigated for the removal of persistent organic pollutants, including phthalate (B1215562) esters, from water and soil. nih.gov Research in this area will aim to optimize these processes for the efficient degradation of terephthalate esters, leading to their complete mineralization.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs for this compound and materials containing it is essential for a holistic understanding of their environmental impact. dtu.dkresearchgate.net LCA can help identify hotspots in the product lifecycle, from synthesis to disposal or recycling, and guide the development of more sustainable practices. rsc.org

Interdisciplinary Approaches to this compound Research

Addressing the complex challenges and opportunities associated with this compound requires a move beyond traditional disciplinary silos. Future research will be increasingly characterized by interdisciplinary collaboration.

Emerging Interdisciplinary Paradigms:

Chem-Bio Synthesis and Degradation: The interface of chemistry and biology is fertile ground for innovation. This includes the use of biocatalysis for synthesis (as discussed in 7.1) and the study of microbial pathways for degradation (as discussed in 7.3). nih.govresearchgate.net This synergistic approach can lead to the development of a circular economy for plastics, where waste materials are biologically upcycled into valuable products. rsc.org

Materials Science and Environmental Engineering: The development of new materials containing this compound must go hand-in-hand with an understanding of their end-of-life options. Collaboration between materials scientists and environmental engineers can lead to the design of materials that are not only high-performing but also designed for recyclability or biodegradability. researchgate.netresearchgate.net

Computational Modeling and Experimental Validation: In silico tools, such as computational modeling, can accelerate research by predicting the properties of new materials, modeling reaction kinetics, and assessing environmental fate. These computational predictions, when coupled with experimental validation, can streamline the research and development process.

The future of research on this compound is poised for significant advancements. By embracing green chemistry principles, exploring new material frontiers, developing robust environmental management strategies, and fostering interdisciplinary collaboration, the scientific community can ensure that the continued use and development of this compound aligns with the broader goals of sustainability and technological progress.

Q & A

Q. 1.1. What are the standard synthetic routes for preparing terephthalic acid, dipentyl ester, and how do reaction conditions influence esterification efficiency?

this compound is synthesized via esterification of terephthalic acid with pentanol, typically catalyzed by sulfuric acid or enzymatic methods. Key variables include temperature (80–120°C), stoichiometric ratios (acid:alcohol = 1:2–1:5), and catalyst concentration (1–5% w/w). Reaction efficiency is monitored via FTIR (disappearance of -COOH peaks at 1700 cm⁻¹) and GC-MS for purity . For reproducible results, inert atmospheres (N₂) prevent oxidation side reactions .

Q. 1.2. How can solubility and polarity of this compound be experimentally determined for polymer blending applications?

Use gravimetric analysis with solvents of varying polarity (e.g., hexane, ethanol, DMSO) at 25°C. Measure solubility via cloud-point titration. Polarity is quantified using Hansen solubility parameters (δD, δP, δH) derived from inverse gas chromatography (IGC) or computational models like COSMO-RS. These parameters guide compatibility with PVC or polyesters in plasticizer formulations .

Q. 1.3. What spectroscopic techniques are most effective for characterizing structural integrity of terephthalic acid esters?

  • NMR (¹H/¹³C): Identify ester carbonyl signals (δ 165–170 ppm in ¹³C NMR) and pentyl chain protons (δ 0.8–1.6 ppm in ¹H NMR) .
  • FTIR: Confirm ester C=O stretching (1740–1720 cm⁻¹) and absence of residual -OH groups (2500–3300 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Detect molecular ion peaks (m/z 306 for C₁₈H₂₆O₄) and fragmentation patterns to validate purity .

Advanced Research Questions

Q. 2.1. How do contradictory data on thermal stability of this compound arise in DSC/TGA analyses, and how can they be resolved?

Discrepancies often stem from sample preparation (e.g., moisture content) or heating rates (5–20°C/min). For consistency:

  • Use dynamic TGA under N₂ (flow rate 50 mL/min) to measure decomposition onset (typically 250–300°C).
  • Compare with modulated DSC to separate reversible (glass transition) and non-reversible (degradation) events .
  • Cross-validate with pyrolysis-GC-MS to identify volatile degradation products (e.g., pentanol, terephthalic anhydride) .

Q. 2.2. What computational methods are suitable for modeling the plasticizing mechanism of this compound in PVC matrices?

  • Molecular Dynamics (MD): Simulate polymer-plasticizer interactions using force fields (e.g., COMPASS III) to predict free volume and Tg reduction.
  • DFT Calculations: Optimize dipole-dipole interactions between ester groups and PVC chains (B3LYP/6-31G* basis set) .
  • Coarse-Grained Models: Analyze large-scale dispersion efficiency via dissipative particle dynamics (DPD) .

Q. 2.3. How can kinetic studies resolve conflicting reports on hydrolysis rates of terephthalic acid esters under alkaline conditions?

Design pseudo-first-order experiments with varying NaOH concentrations (0.1–1.0 M) at 40–60°C. Monitor ester cleavage via HPLC (C18 column, UV detection at 254 nm). Apply Eyring-Polanyi equations to calculate activation energies (ΔH‡, ΔS‡). Note: Steric hindrance from pentyl groups slows hydrolysis compared to methyl esters .

Methodological Guidance for Data Interpretation

Q. 3.1. How to design controlled experiments to assess the environmental persistence of this compound?

  • Soil Microcosm Studies: Incubate ester-spiked soil (10–100 ppm) under aerobic/anaerobic conditions. Extract residues via Soxhlet (hexane:acetone = 1:1) and quantify via LC-MS/MS.
  • OECD 301D Test: Measure biodegradation (%) over 28 days using closed-bottle respirometry .

Q. 3.2. What statistical approaches are recommended for analyzing batch-to-batch variability in ester synthesis?

  • Multivariate ANOVA: Compare yields, purity, and thermal properties across 5+ batches.
  • Principal Component Analysis (PCA): Identify critical process parameters (e.g., catalyst loading, reaction time) using JMP or R .

Contradictions in Existing Literature

Q. 4.1. Why do studies report conflicting cytotoxicity data for terephthalic acid esters?

Variability arises from:

  • Cell line specificity (e.g., HepG2 vs. NIH/3T3).
  • Exposure duration (acute vs. chronic).
  • Metabolite interference (e.g., monoesters via esterase activity). Standardize assays using OECD 423 guidelines and include positive controls (e.g., diethylhexyl phthalate) .

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